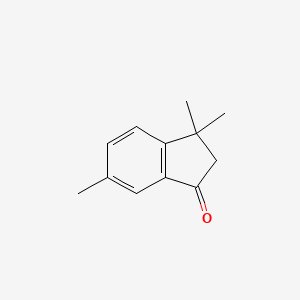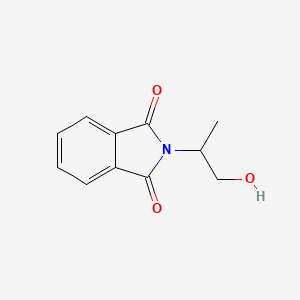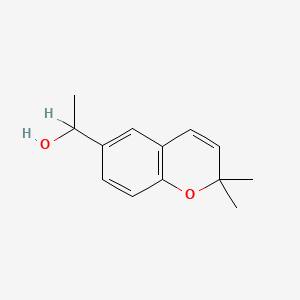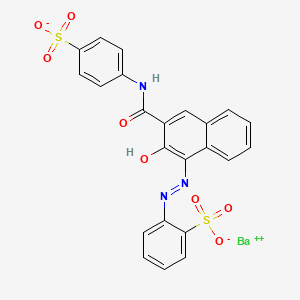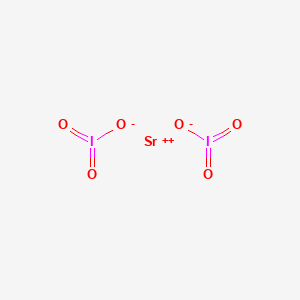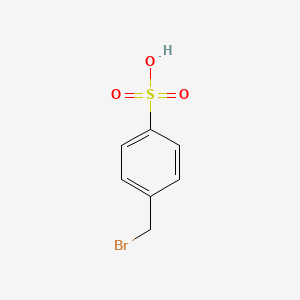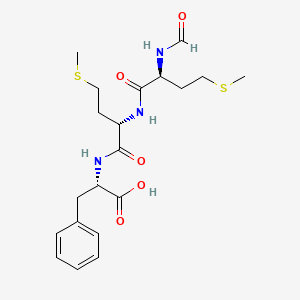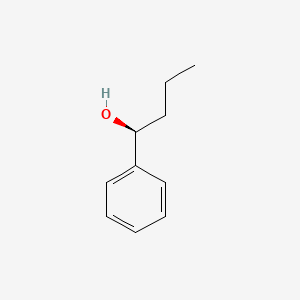
Pyrene-4-carbaldehyde
Vue d'ensemble
Description
Pyrene-4-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, with an aldehyde functional group attached to the fourth carbon atom of the pyrene ring system. This compound is known for its unique photophysical properties and is widely used in various scientific research applications.
Applications De Recherche Scientifique
Pyrene-4-carbaldehyde is utilized in a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in various analytical techniques.
Biology: It serves as a fluorescent marker for studying biological systems and interactions.
Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.
Industry: It is employed in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Safety and Hazards
Pyrene-4-carbaldehyde may cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years . The development of colorimetric and fluorometric chemosensors capable of detecting Cu2+ ions by a change in color and fluorescence intensity has been described . Future research may focus on the design and development of novel pyrene-based structures and their utilization for different applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyrene-4-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where pyrene is treated with a mixture of phosphorus oxychloride and dimethylformamide to introduce the formyl group at the desired position. Another method involves the oxidation of pyrene-4-methanol using oxidizing agents like pyridinium chlorochromate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The starting material, pyrene, is subjected to controlled oxidation conditions to achieve high yields of the aldehyde derivative. The process may involve the use of catalysts and specific reaction conditions to ensure efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form pyrene-4-carboxylic acid.
Reduction: The aldehyde group can be reduced to form pyrene-4-methanol.
Condensation: It can participate in condensation reactions to form Schiff bases with amines.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Primary amines, secondary amines.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
- Pyrene-4-carboxylic acid
- Pyrene-4-methanol
- Schiff bases
- Various substituted pyrene derivatives
Mécanisme D'action
The mechanism of action of pyrene-4-carbaldehyde is largely dependent on its ability to participate in π-π stacking interactions and its photophysical properties. The aldehyde group allows it to form covalent bonds with various nucleophiles, making it a versatile intermediate in organic synthesis. Its interaction with biological molecules often involves non-covalent interactions, such as hydrogen bonding and van der Waals forces.
Comparaison Avec Des Composés Similaires
- Pyrene-1-carbaldehyde
- Pyrene-2-carbaldehyde
- Pyrene-3-carbaldehyde
Comparison: Pyrene-4-carbaldehyde is unique due to the position of the aldehyde group, which influences its reactivity and photophysical properties. Compared to other pyrene carbaldehydes, it may exhibit different fluorescence characteristics and reactivity patterns, making it suitable for specific applications in materials science and biological research.
Propriétés
IUPAC Name |
pyrene-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O/c18-10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)17(12)16(11)13/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAQDSFIIZGZLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176786 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22245-51-8 | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70176786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3,4-(Methylenedioxy)phenyl]-5-oxovaleric acid](/img/structure/B1596243.png)
